molecular formula C5H10N4O B11789693 (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol

(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B11789693
M. Wt: 142.16 g/mol
InChI Key: XVNMGMVZDOEHHA-UHFFFAOYSA-N
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Description

(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a suitable hydrazine derivative with an aldehyde or ketone, followed by reduction and functional group modifications.

Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions might involve the replacement of functional groups with other atoms or groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole oxides, while substitution could produce various triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential, possibly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to various biological outcomes. The pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with a similar structure but lacking the aminoethyl and methanol groups.

    (5-(1-Hydroxyethyl)-1H-1,2,4-triazol-3-yl)methanol: A closely related compound with a hydroxyl group instead of an amino group.

Uniqueness: (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C5H10N4O/c1-3(6)5-7-4(2-10)8-9-5/h3,10H,2,6H2,1H3,(H,7,8,9)

InChI Key

XVNMGMVZDOEHHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC(=N1)CO)N

Origin of Product

United States

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